3-nitro-4-phenyl-1H-pyrrole

Vue d'ensemble

Description

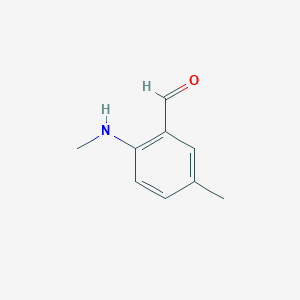

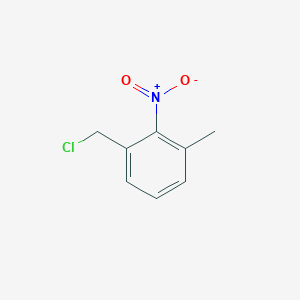

3-Nitro-4-phenyl-1H-pyrrole is a chemical compound with the linear formula C10H8N2O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities .

Molecular Structure Analysis

The molecular structure of 3-nitro-4-phenyl-1H-pyrrole is represented by the linear formula C10H8N2O2 . The molecular weight of this compound is 188.187 .Chemical Reactions Analysis

While specific chemical reactions involving 3-nitro-4-phenyl-1H-pyrrole are not detailed in the available literature, pyrrole and its derivatives are known to undergo a variety of reactions. For instance, the reaction of 2-azido-1,3-diphenylprop-2-en-1one with pentane-2,4-dione, catalyzed by indium trichloride in water, results in the formation of a pyrrole derivative .Applications De Recherche Scientifique

Chemical Research

“3-nitro-4-phenyl-1H-pyrrole” is a chemical compound with the linear formula C10H8N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound is used in chemical research, particularly in the synthesis of more complex molecules .

Synthesis of Pyrroles

Pyrrole is one of the most important one-ring heterocycles. The ready availability of suitably substituted and functionalized pyrrole derivatives is essential for the progress of many branches of science, including biology and material science . “3-nitro-4-phenyl-1H-pyrrole” could potentially be used in the synthesis of these derivatives .

Drug Discovery

Pyrrole derivatives have found applications in various fields such as drug discovery . As a pyrrole derivative, “3-nitro-4-phenyl-1H-pyrrole” could potentially be used in the discovery and development of new drugs .

Material Science

Pyrrole derivatives also find applications in material science . Therefore, “3-nitro-4-phenyl-1H-pyrrole” could potentially be used in the development of new materials .

Catalysis

Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalysed methods for pyrrole derivatives . “3-nitro-4-phenyl-1H-pyrrole” could potentially be used in these catalytic processes .

Glycogen Synthase Kinase-3b Inhibition

Compounds similar to “3-nitro-4-phenyl-1H-pyrrole” have been found to be useful as inhibitors of glycogen synthase kinase-3b . This enzyme is involved in various diseases such as Alzheimer’s disease, obesity, diabetes, atherosclerotic cardiovascular disease, polycystic ovary syndrome, syndrome X, ischemia, traumatic brain injury, bipolar disorder, immunodeficiency, cancer, allergy, and asthma . Therefore, “3-nitro-4-phenyl-1H-pyrrole” could potentially be used in the treatment of these diseases .

Mécanisme D'action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is known that pyrrole derivatives can interact with multiple receptors, contributing to their diverse biological activities . The spatial orientation of substituents on the pyrrole ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrole derivatives are known to have a broad spectrum of pharmacological properties, suggesting they may affect multiple pathways

Result of Action

As a pyrrole derivative, it may exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Propriétés

IUPAC Name |

3-nitro-4-phenyl-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-7-11-6-9(10)8-4-2-1-3-5-8/h1-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERKCGAXQMDPFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396285 | |

| Record name | 3-nitro-4-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-4-phenyl-1H-pyrrole | |

CAS RN |

70647-26-6 | |

| Record name | 3-nitro-4-phenyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3056268.png)

![N-[2-(Dodecanoylamino)ethyl]dodecanamide](/img/structure/B3056275.png)

![9-Methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B3056276.png)

![3,3-Bis(bromomethyl)-3,4-dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B3056285.png)